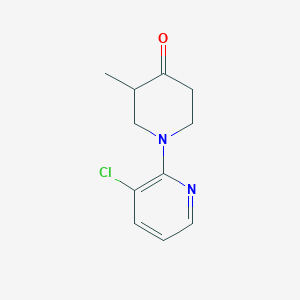
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole is a silicon-containing organic compound known for its unique structural and photophysical properties. This compound belongs to the class of siloles, which are five-membered silicon-containing heterocycles. Siloles are notable for their low-lying lowest unoccupied molecular orbital (LUMO) levels, making them excellent electron acceptors and efficient light emitters .
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common synthetic route includes the use of phenyl-substituted silacyclopentadienes as starting materials, which undergo ethynylation reactions to form the desired silole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying LUMO level facilitates efficient electron acceptance, making it an excellent candidate for use in electronic and photonic devices. The aggregation-induced emission (AIE) phenomenon observed in siloles, including this compound, is attributed to restricted intramolecular rotations, which enhance luminescence upon aggregation .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole can be compared with other silole derivatives, such as:
1-Methyl-1,2,3,4,5-pentaphenyl-1H-silole: Similar in structure but with a methyl group instead of an ethynyl group, leading to different electronic and photophysical properties.
1-Ethyl-1,2,3,4,5-pentaphenyl-1H-silole: Contains an ethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct electronic properties and reactivity compared to its methyl and ethyl counterparts.
Eigenschaften
CAS-Nummer |
501423-28-5 |
|---|---|
Molekularformel |
C36H26Si |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
1-ethynyl-1,2,3,4,5-pentakis-phenylsilole |
InChI |
InChI=1S/C36H26Si/c1-2-37(32-26-16-7-17-27-32)35(30-22-12-5-13-23-30)33(28-18-8-3-9-19-28)34(29-20-10-4-11-21-29)36(37)31-24-14-6-15-25-31/h1,3-27H |
InChI-Schlüssel |
BJFVVLDSCBLCQO-UHFFFAOYSA-N |
Kanonische SMILES |
C#C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


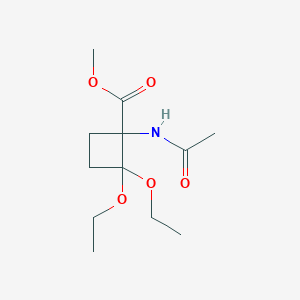


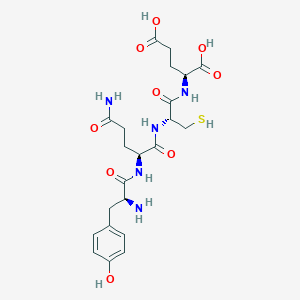

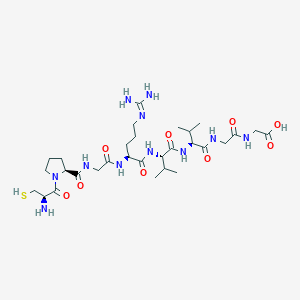
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)

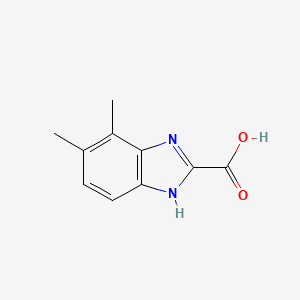
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)

